Chlorhydrate de 4-(4-fluorophényl)pipéridine

Vue d'ensemble

Description

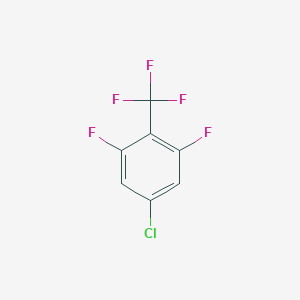

The compound "4-(4-Fluorophenyl)piperidine hydrochloride" is a derivative of piperidine with a fluorophenyl group attached to the nitrogen atom of the piperidine ring. This structure is a common motif in various psychotropic agents and is known for its neuroleptic activity. The presence of the fluorophenyl group is significant in the pharmacological properties of these compounds, as it can influence their potency and side effect profile .

Synthesis Analysis

The synthesis of compounds related to "4-(4-Fluorophenyl)piperidine hydrochloride" involves several steps, including the use of organoboron reagents and rhodium-catalyzed reactions. For instance, the asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for the synthesis of neuroleptic agents, has been achieved through the 1,4-addition of arylboron reagents to pyridinones using a chiral bisphosphine-rhodium catalyst . Additionally, the synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves the rhodium-catalyzed hydroformylation of allyl or propargyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(4-Fluorophenyl)piperidine hydrochloride" has been studied using various techniques such as crystallography and DFT calculations. For example, a related compound with two fluorophenyl groups and a butyl group on a piperidine ring adopts a chair conformation, with the phenyl rings oriented equatorially and forming a dihedral angle of 72.1° . This conformational detail is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of "4-(4-Fluorophenyl)piperidine hydrochloride" and its derivatives is influenced by the presence of the fluorophenyl group, which can participate in various chemical reactions. The fluorine atom is a strong electron-withdrawing group that can affect the electrophilicity and nucleophilicity of the molecule, thereby influencing its reactivity in synthetic pathways and its interaction with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Fluorophenyl)piperidine hydrochloride" derivatives are characterized by their crystalline structure, solubility, and intermolecular interactions. For instance, the crystal structure of a related compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, is stabilized by intermolecular hydrogen bonds involving water molecules, which form chains along the crystal axis . These properties are essential for the formulation and bioavailability of pharmaceutical compounds.

Applications De Recherche Scientifique

Intermédiaire chimique

“Chlorhydrate de 4-(4-fluorophényl)pipéridine” est un intermédiaire pharmaceutique important et précieux . Il est utilisé dans la synthèse de divers autres composés, contribuant au développement de nouveaux médicaments et traitements.

Synthèse des 4-(substitués-benzyl)pipéridines

Ce composé est utilisé comme réactif dans la synthèse des 4-(substitués-benzyl)pipéridines . Il s'agit d'une classe de composés chimiques ayant une large gamme d'applications en chimie médicinale.

Synthèse des (±)-3-(substitués-benzyl)pyrrolidines

“this compound” est également utilisé dans la synthèse des (±)-3-(substitués-benzyl)pyrrolidines . Les pyrrolidines sont une classe de composés organiques utilisés dans la synthèse de divers produits pharmaceutiques.

Propriétés antidépressives

Un composé particulièrement important synthétisé à partir du “this compound” est la paroxétine . La paroxétine est l'isomère trans (-) de la 4-(4'-fluorophényl)-3-(3',4'-méthylènedioxy-phénoxymethyl)-pipéridine. Ce composé est utilisé en thérapie sous forme de sel chlorhydrate pour traiter la dépression .

Traitement du trouble obsessionnel compulsif (TOC)

La paroxétine, synthétisée à partir du “this compound”, est également utilisée pour traiter le trouble obsessionnel compulsif (TOC) . Cela met en évidence l'importance du “this compound” dans le domaine de la santé mentale.

Traitement des troubles paniques

En plus de la dépression et du TOC, la paroxétine est également utilisée pour traiter les troubles paniques . Cela souligne encore l'importance du “this compound” dans le développement de traitements pour diverses affections de santé mentale.

Mécanisme D'action

Target of Action

The primary target of 4-(4-Fluorophenyl)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease .

Mode of Action

It is believed to interact with its target, beta-secretase 1, potentially inhibiting its activity . This interaction could result in a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

Given its target, it may influence the amyloidogenic pathway , which is involved in the production of beta-amyloid peptide .

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it may lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of diseases characterized by the accumulation of this peptide, such as Alzheimer’s disease .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIXXSCUKTFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986186 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6716-98-9 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluoro-phenyl)-piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 4-(4-Fluorophenyl)piperidine hydrochloride in treating conditions like anoxia and ischemia?

A: While the abstract [] mentions that compounds containing the 4-(4-Fluorophenyl)piperidine structure exhibit selective calcium overload blocking activity in cerebral cells, the specific mechanism of action for 4-(4-Fluorophenyl)piperidine hydrochloride is not detailed. Further research would be needed to elucidate the precise molecular interactions and downstream effects responsible for its therapeutic potential in conditions like anoxia, ischemia, hemicrania, and epilepsia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)